molecular formula C24H23FN2O2 B2409422 N1-(3,3-diphenylpropyl)-N2-(4-fluorobenzyl)oxalamide CAS No. 941980-33-2

N1-(3,3-diphenylpropyl)-N2-(4-fluorobenzyl)oxalamide

Cat. No. B2409422
M. Wt: 390.458
InChI Key: ZIIIRTUHIKLPGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(3,3-diphenylpropyl)-N2-(4-fluorobenzyl)oxalamide, also known as DPP-4 inhibitor, is a chemical compound that has been extensively studied in the field of pharmacology. It is widely used in the treatment of type 2 diabetes mellitus due to its ability to regulate blood glucose levels.

Scientific Research Applications

Synthesis and Chemical Properties

  • A novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which includes N1-(3,3-diphenylpropyl)-N2-(4-fluorobenzyl)oxalamide, has been developed. This method provides a new formula for synthesizing anthranilic acid derivatives and oxalamides, offering a simple and high-yielding operation (Mamedov et al., 2016).

Application in Drug Development

  • The compound YM-244769, which shares structural similarities with N1-(3,3-diphenylpropyl)-N2-(4-fluorobenzyl)oxalamide, has been studied for its inhibitory properties on Na+/Ca2+ exchange. This compound is valuable for exploring neuroprotective drug therapies (Iwamoto & Kita, 2006).

Key Intermediates in Pharmaceutical Synthesis

  • N1-(3,3-diphenylpropyl)-N2-(4-fluorobenzyl)oxalamide and its derivatives are key intermediates in the synthesis of various pharmaceuticals, such as atorvastatin, which is an effective HMG-CoA reductase inhibitor (Pandey & Rao, 2004).

Radioimaging and Cancer Research

  • Derivatives of N1-(3,3-diphenylpropyl)-N2-(4-fluorobenzyl)oxalamide have been developed for imaging studies of tumors, such as the radioligand derived from BIBP3226 for Y1R-positive tumors. These compounds demonstrate potential for PET imaging in mammary carcinoma (Keller et al., 2017).

Optical and Electrochemical Properties

  • N1-(3,3-diphenylpropyl)-N2-(4-fluorobenzyl)oxalamide derivatives exhibit interesting optical and electrochemical properties. They are investigated for their potential applications in photonic devices due to their charge-transporting abilities and fluorescence emission characteristics (Manjunatha et al., 2009).

Design of Novel Anticonvulsants

  • Novel N1-substituted-N2,N2-diphenyl oxalamides, which include derivatives of N1-(3,3-diphenylpropyl)-N2-(4-fluorobenzyl)oxalamide, have been synthesized and evaluated as potential anticonvulsant drugs. This research provides valuable insights into the development of new treatments for epilepsy (Nikalje et al., 2012).

Metal Ion Sensing

  • Derivatives of N1-(3,3-diphenylpropyl)-N2-(4-fluorobenzyl)oxalamide are used in the development of colorimetric sensors for metal ions such as Ni2+, Co2+, Cd2+, and Ca2+. These sensors are based on silver nanoparticle technology and demonstrate high selectivity and sensitivity (Kumar & Anthony, 2015).

properties

IUPAC Name

N-(3,3-diphenylpropyl)-N'-[(4-fluorophenyl)methyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN2O2/c25-21-13-11-18(12-14-21)17-27-24(29)23(28)26-16-15-22(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-14,22H,15-17H2,(H,26,28)(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIIIRTUHIKLPGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCNC(=O)C(=O)NCC2=CC=C(C=C2)F)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3,3-diphenylpropyl)-N2-(4-fluorobenzyl)oxalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.